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Compound of Interest

Compound Name: 6-chloro-1H-indazol-7-ol

Cat. No.: B1458625

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-1H-indazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-chloro-1H-indazol-7-ol is a substituted indazole, a class of heterocyclic compounds of
significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a
privileged structure found in numerous pharmacologically active agents, including kinase
inhibitors for oncology. The specific substitution pattern of 6-chloro-1H-indazol-7-ol, featuring
a chloro group and a hydroxyl group on the benzene ring, provides unique electronic and steric
properties that make it a valuable building block for creating novel therapeutic candidates. This
guide provides a comprehensive overview of its core physical and chemical properties, detailed
protocols for its analytical characterization, a proposed synthetic pathway, and essential safety
and handling information tailored for research and development professionals.

Introduction: The Significance of the Indazole
Scaffold

Nitrogen-containing heterocycles are foundational building blocks in the development of new
pharmaceuticals.[1] Among these, the indazole ring system—a bicyclic structure composed of a
benzene ring fused to a pyrazole ring—is particularly prominent.[1] Compounds incorporating
this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory,
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antitumor, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer
makes it the predominant form and a primary focus of synthetic and medicinal chemistry
efforts.[1]

6-chloro-1H-indazol-7-ol (CAS No: 1638769-08-0) emerges as a strategically important
derivative.[2][3] The presence of a chlorine atom at the 6-position can enhance binding affinity
to protein targets through halogen bonding and can modulate the molecule's metabolic stability.
The hydroxyl group at the 7-position provides a crucial handle for further chemical modification
and can act as a hydrogen bond donor, which is critical for molecular recognition at a biological
target's active site. Understanding the fundamental properties of this molecule is the first step
in unlocking its potential for drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is essential for its application in
experimental settings, from reaction setup to formulation. The key identifiers and known
properties for 6-chloro-1H-indazol-7-ol are summarized below.
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Property

Value

Source

CAS Number

1638769-08-0

[2](3]

Molecular Formula

C7HsCIN20

[2]

Molecular Weight

168.58 g/mol

[2]

Appearance

Expected to be a solid, likely a
crystalline powder. The related
6-chloro-1H-indazole appears
as a light brown crystalline

powder.[4]

Inferred

Purity

Commercially available at =
97%

[2]

Melting Point

Data not available. The related
compound, 6-chloro-1H-
indazole, has a reported
melting point in the range of
174-185 °C.[4][5][6] The
additional hydroxyl group may
influence this value through
intermolecular hydrogen

bonding.

Inferred

Solubility

Data not available. The
presence of the polar hydroxyl
and N-H groups suggests
potential solubility in polar
organic solvents like methanol,
ethanol, DMSO, and DMF.
Solubility in water is expected
to be low due to the

hydrophobic indazole core.

Inferred

pKa

Data not available. The

molecule possesses two acidic

protons: the phenolic hydroxyl
group (-OH) and the pyrazole

Inferred
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N-H. The phenolic proton is
expected to be the more acidic
of the two.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation and purity assessment are cornerstones of chemical research.
The following section details the expected spectroscopic signatures of 6-chloro-1H-indazol-7-
ol and provides validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic
molecules.

e 1H NMR (Proton NMR): The proton spectrum is expected to reveal distinct signals for each
unique proton environment. In a solvent like DMSO-ds, one would anticipate:

o Abroad singlet for the acidic N-H proton (typically >12 ppm).
o Asinglet for the acidic O-H proton.

o Two doublets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the two
coupled protons on the benzene ring.

o Asignal for the C3 proton on the pyrazole ring.

e 13C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon
atoms. Seven distinct signals are expected in the aromatic/heteroaromatic region (approx.
100-150 ppm). The carbon attached to the hydroxyl group will be shifted downfield.

Protocol: NMR Data Acquisition

o Sample Preparation: Accurately weigh approximately 5-10 mg of 6-chloro-1H-indazol-7-ol
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-ds) in a standard 5 mm NMR
tube.
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 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio (typically 16-64 scans).

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A
larger number of scans will be required (typically 1024 or more) due to the low natural
abundance of 13C.

o Data Processing: Process the raw data (FID) using appropriate software. This includes
Fourier transformation, phase correction, and baseline correction. Calibrate the chemical
shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for H
and 39.52 ppm for 13C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their
vibrational frequencies.[7][8]

o Expected Absorptions:

o O-H Stretch: A broad band in the region of 3200-3600 cm~1, characteristic of a hydroxyl
group involved in hydrogen bonding.[9]

o N-H Stretch: A moderate to sharp band around 3100-3500 cm~1.

o C-H Aromatic Stretch: Signals typically appear just above 3000 cm™1,

o C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm~1 region.

o C-CI Stretch: A signal in the fingerprint region, typically 600-800 cm~2.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by
wiping it with a solvent like isopropanol.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://m.youtube.com/watch?v=4oY7TstpfLc
https://m.youtube.com/watch?v=fUxrAvInHp0
https://www.youtube.com/watch?v=qx_KhRqYS5E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1458625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to
subtract any atmospheric (COz, H20) or instrumental interference.

o Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
Apply pressure using the instrument's anvil to ensure good contact.

o Data Acquisition: Collect the sample spectrum. The instrument software will automatically
ratio the sample scan against the background scan to produce the final transmittance or
absorbance spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

o Expected Molecular lon: For 6-chloro-1H-indazol-7-ol (C7HsCIN20), the exact mass is
168.0090 Da.[2] High-resolution mass spectrometry (HRMS) should confirm this mass to
within a few parts per million (ppm).

« |sotopic Pattern: A key diagnostic feature will be the presence of two molecular ion peaks,
[M]* and [M+2]*, in an approximate 3:1 ratio. This is the characteristic signature of a
molecule containing one chlorine atom (due to the natural abundance of the 3>Cl and 3’Cl
isotopes).

Protocol: Electrospray lonization Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

 Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at
a low flow rate (e.g., 5-10 pL/min).

» Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the protonated
molecule [M+H]*. The characteristic chlorine isotope pattern should be observed at m/z 169
and 171.

e Analysis: Confirm that the observed mass and isotopic pattern match the theoretical values
for the compound.
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Synthesis and Reactivity
Proposed Synthetic Pathway

While specific literature on the synthesis of 6-chloro-1H-indazol-7-ol is not readily available, a
plausible and efficient route can be designed based on established indazole synthesis
methodologies, such as the Jacobson indazole synthesis. A logical starting material is 2-nitro-4-
chlorophenol.

The proposed workflow involves the reduction of the nitro group to an amine, followed by
diazotization and subsequent intramolecular cyclization to form the indazole ring.

4 )

Step 1: Reduction

(2—Nitro—4—chlorophenoD

SnCl2, HCl or H2, Pd/C

(Z-Amino-4-chlorophenoD
. J

NaNO2, HCI, 0-5 °C

-

Step 2: Diazotization & Cyclization )

Diazonium Salt Intermediate
(in situ)

Intramolecular Cyclization

6-chloro-1H-indazol-7-ol

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-chloro-1H-indazol-7-ol.
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Protocol: Proposed Synthesis

Step 1: Reduction of 2-Nitro-4-chlorophenol

e Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
2-nitro-4-chlorophenol (1 equivalent).

o Reaction: Add a suitable solvent such as ethanol or concentrated hydrochloric acid. Add a
reducing agent, for example, tin(ll) chloride (SnClz, ~3-4 equivalents) for a Bechamp
reduction, or set up for catalytic hydrogenation with Hz gas and Palladium on carbon (Pd/C).

e Heating: If using SnClz, heat the mixture to reflux and monitor the reaction progress by Thin
Layer Chromatography (TLC) until the starting material is consumed.

o Workup: Cool the reaction mixture. If using SnClz, carefully neutralize with a base (e.qg.,
NaOH solution) until the tin salts precipitate. Filter the mixture and extract the aqueous layer
with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-amino-4-
chlorophenol.

Step 2: Diazotization and Intramolecular Cyclization

 Dissolution: Dissolve the crude 2-amino-4-chlorophenol from the previous step in aqueous
hydrochloric acid.

e Cooling: Cool the solution to 0-5 °C in an ice-water bath.

» Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNOz, ~1.1
equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes at this
temperature.

o Cyclization: The formed diazonium salt is typically unstable and will cyclize in situ. The
reaction may be allowed to slowly warm to room temperature or gently heated to facilitate
ring closure.

« |solation: The product may precipitate from the solution. Collect the solid by filtration.
Alternatively, extract the reaction mixture with an appropriate organic solvent.
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« Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel to obtain pure 6-chloro-1H-
indazol-7-ol.

Chemical Reactivity Profile

The molecule's functional groups dictate its reactivity:

e Phenolic Hydroxyl Group: The -OH group is nucleophilic and acidic. It can undergo O-
alkylation (e.g., Williamson ether synthesis) and O-acylation to form ethers and esters,
respectively. These reactions are valuable for creating libraries of derivatives for structure-
activity relationship (SAR) studies.

e Indazole N-H: The N-H proton is acidic and can be deprotonated with a suitable base. The
resulting indazolide anion is nucleophilic and can be alkylated or acylated. Regioselectivity
can be an issue, as reactions can occur at either the N1 or N2 position.[10]

e Aromatic Ring: The benzene portion of the indazole is electron-rich, but the existing
substituents (Cl, OH) direct further electrophilic aromatic substitution. The positions available
for substitution are C4 and C5.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for 6-chloro-1H-indazol-7-ol is not widely available,
data from closely related chloro-indazoles can provide guidance on safe handling.[11][12]

o Hazard Classification (Anticipated): Based on analogs, the compound may be harmful if
swallowed (Acute Toxicity, Oral), cause skin and serious eye irritation, and may cause
respiratory irritation.[12]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.qg., nitrile), and safety glasses or goggles.[11] Work should be
conducted in a well-ventilated area or a chemical fume hood.[11]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
Protect from moisture.
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e Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

» Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet
(SDS) provided by the supplier before handling this chemical.

Conclusion

6-chloro-1H-indazol-7-ol is a well-defined chemical entity with significant potential as a
scaffold in medicinal chemistry. Its combination of a halogen atom for potential halogen
bonding and metabolic blocking, along with a hydroxyl group for hydrogen bonding and
derivatization, makes it an attractive starting point for drug discovery projects. The analytical
and synthetic protocols outlined in this guide provide a robust framework for researchers to
confidently utilize this compound in their work, paving the way for the development of novel and
impactful therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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